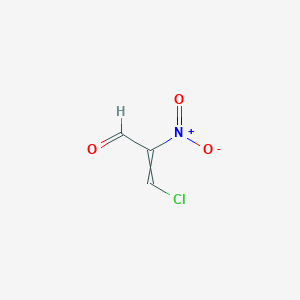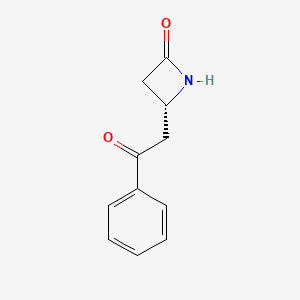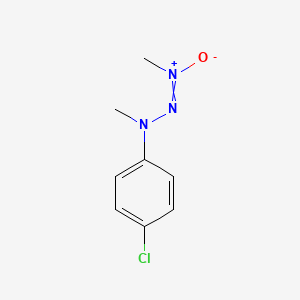
3-(4-Chlorophenyl)-1,3-dimethyl-1-oxo-1lambda~5~-triaz-1-ene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4-Chlorophenyl)-1,3-dimethyl-1-oxo-1lambda~5~-triaz-1-ene is a chemical compound with a unique structure that includes a chlorinated phenyl ring and a triazene moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Chlorophenyl)-1,3-dimethyl-1-oxo-1lambda~5~-triaz-1-ene typically involves the reaction of 4-chlorobenzaldehyde with trimethylsilyl ketene acetal in the presence of pyridine-N-oxide and lithium chloride in dimethylformamide (DMF) under a nitrogen atmosphere . This reaction yields the desired compound with a good yield.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthetic route mentioned above can be scaled up for industrial production with appropriate optimization of reaction conditions and purification processes.
Analyse Des Réactions Chimiques
Types of Reactions
3-(4-Chlorophenyl)-1,3-dimethyl-1-oxo-1lambda~5~-triaz-1-ene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorinated phenyl ring.
Common Reagents and Conditions
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a corresponding carboxylic acid, while reduction may produce an alcohol derivative.
Applications De Recherche Scientifique
3-(4-Chlorophenyl)-1,3-dimethyl-1-oxo-1lambda~5~-triaz-1-ene has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structure and reactivity.
Mécanisme D'action
The mechanism of action of 3-(4-Chlorophenyl)-1,3-dimethyl-1-oxo-1lambda~5~-triaz-1-ene involves its interaction with molecular targets and pathways within biological systems. The compound may exert its effects through the modulation of oxidative stress and inflammatory pathways . Additionally, its structure allows it to interact with specific enzymes or receptors, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Triclocarban: 3-(4-Chlorophenyl)-1-(3,4-dichlorophenyl)urea.
Indole Derivatives: Compounds with similar biological activities and structural features.
Pyrazole Derivatives: Compounds with similar reactivity and applications.
Uniqueness
3-(4-Chlorophenyl)-1,3-dimethyl-1-oxo-1lambda~5~-triaz-1-ene is unique due to its triazene moiety, which imparts specific chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various scientific and industrial applications.
Propriétés
Numéro CAS |
86796-95-4 |
|---|---|
Formule moléculaire |
C8H10ClN3O |
Poids moléculaire |
199.64 g/mol |
Nom IUPAC |
[(4-chlorophenyl)-methylhydrazinylidene]-methyl-oxidoazanium |
InChI |
InChI=1S/C8H10ClN3O/c1-11(10-12(2)13)8-5-3-7(9)4-6-8/h3-6H,1-2H3 |
Clé InChI |
AOWNRUPFOCKOEL-UHFFFAOYSA-N |
SMILES canonique |
CN(C1=CC=C(C=C1)Cl)N=[N+](C)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[2-(Pyridin-4-yl)ethyl]decahydropyrazino[1,2-a]azepine](/img/structure/B14406576.png)
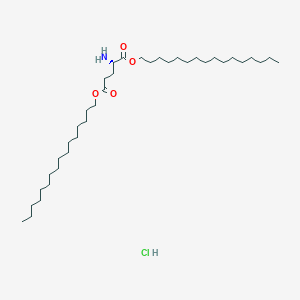

![1-[4,4-Bis(4-chlorophenyl)but-3-en-1-yl]piperidine-3-carboxylic acid](/img/structure/B14406589.png)

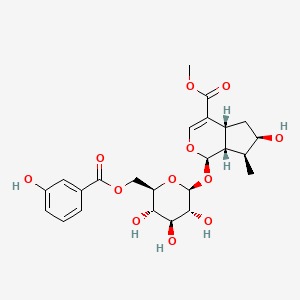
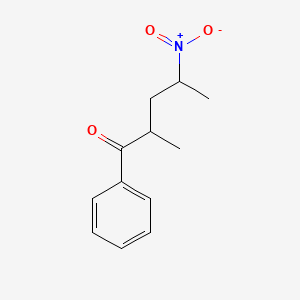
![Chloro(dimethyl)[2-(trimethylsilyl)ethenyl]silane](/img/structure/B14406603.png)

